14-Chlorotetradecanoic acid

fatty acid metabolism ω-oxidation chlorinated lipid catabolism

14-Chlorotetradecanoic acid (CAS 22075-87-2) is a synthetic, straight-chain saturated fatty acid of the halogenated fatty acid class (FA0109), with a molecular formula of C₁₄H₂₇ClO₂ and a molecular weight of 262.81 g/mol. It is derived from tetradecanoic acid (myristic acid, C14:0) by substitution of a single chlorine atom at the terminal (ω) carbon, distinguishing it from α-chlorinated isomers.

Molecular Formula C14H27ClO2
Molecular Weight 262.81 g/mol
Cat. No. B13326476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Chlorotetradecanoic acid
Molecular FormulaC14H27ClO2
Molecular Weight262.81 g/mol
Structural Identifiers
SMILESC(CCCCCCC(=O)O)CCCCCCCl
InChIInChI=1S/C14H27ClO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17)
InChIKeyHWFYSYQYVSMXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Chlorotetradecanoic Acid (CAS 22075-87-2): A Terminal-Chlorinated Myristic Acid Analog for Specialized Lipid Research


14-Chlorotetradecanoic acid (CAS 22075-87-2) is a synthetic, straight-chain saturated fatty acid of the halogenated fatty acid class (FA0109), with a molecular formula of C₁₄H₂₇ClO₂ and a molecular weight of 262.81 g/mol . It is derived from tetradecanoic acid (myristic acid, C14:0) by substitution of a single chlorine atom at the terminal (ω) carbon, distinguishing it from α-chlorinated isomers. The compound is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. It is placed within the MeSH hierarchy under Myristic Acids (Descriptor UI: D009227), defined as 14-carbon saturated monocarboxylic acids [2].

Why 14-Chlorotetradecanoic Acid Cannot Be Replaced by Myristic Acid or α-Chlorinated Analogs


The substitution of 14-chlorotetradecanoic acid with unmodified myristic acid or α-chlorinated (C-2) isomers is not functionally neutral. Myristic acid (C14:0, CAS 544-63-8) lacks the chlorine atom entirely, which eliminates the halogen-dependent interactions with lipoxygenase enzymes and the altered metabolic routing observed for chlorinated fatty acids [1]. Conversely, α-chlorinated analogs such as 2-chlorotetradecanoic acid are substrates for β-oxidation pathways mediated by N-myristoyl-transferase (NMT), as demonstrated by their antifungal activity against Candida albicans (MIC = 39 µM for 2-bromotetradecanoic acid) [2]. However, the ω-chlorinated 14-chlorotetradecanoic acid is absent from all published NMT structure-activity relationship studies, indicating that its terminal chlorine position imposes a fundamentally different interaction with the NMT active site compared to α-substituted analogs [2]. Furthermore, published data on α-chlorinated fatty acid catabolism demonstrate that ω-oxidation is the initiating step for degradation of α-chlorinated long-chain fatty acids [3]; an ω-chlorinated fatty acid would be metabolically blocked at this initial hydroxylation step, conferring differential metabolic stability that cannot be extrapolated from α-chlorinated or non-chlorinated counterparts.

14-Chlorotetradecanoic Acid: Quantitative Differentiation Evidence Against Key Comparators


Terminal (ω) vs. Internal Chlorination: Metabolic Routing Divergence

14-Chlorotetradecanoic acid bears chlorine at the ω (terminal) carbon, whereas the well-characterized chlorinated fatty acid catabolic pathway proceeds via initial ω-hydroxylation followed by β-oxidation from the ω-end. In the established pathway, 2-chlorohexadecanoic acid (2-ClHA, an α-chlorinated fatty acid) is ω-hydroxylated by liver microsomal cytochrome P450 enzymes to generate ω-hydroxy-2-ClHA, which is subsequently oxidized to the α,ω-dicarboxylic acid 2-chlorohexadecane-(1,16)-dioic acid [1]. The catalytic activity of this pathway was concentration- and time-dependent in HepG2 cells: levels of the dicarboxylic acid product increased with 2-ClHA concentration (tested range not explicitly reported as a Km) and with incubation time [1]. For 14-chlorotetradecanoic acid, the terminal methyl group is already occupied by chlorine, precluding the initial ω-hydroxylation step and thus blocking entry into the ω-oxidation→β-oxidation catabolic sequence that governs clearance of α-chlorinated fatty acids [1]. No published data on the metabolic half-life of 14-chlorotetradecanoic acid versus 2-chlorotetradecanoic acid are available at this time.

fatty acid metabolism ω-oxidation chlorinated lipid catabolism metabolic stability

Lipoxygenase Inhibitory Activity: Documented Multi-Target Profile vs. Myristic Acid

14-Chlorotetradecanoic acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. By comparison, unmodified myristic acid (C14:0) has been reported with IC₅₀ values of 80 µM for prostaglandin D synthetase and 7 µM for prostaglandin D₂ dehydrogenase [2], but is neither described as a lipoxygenase inhibitor in the MeSH pharmacological classification nor associated with the multi-enzyme inhibitory profile attributed to the 14-chloro derivative [1]. Quantitative IC₅₀ values for 14-chlorotetradecanoic acid against specific lipoxygenase isoforms (5-LOX, 12-LOX, 15-LOX) are not available in the public domain, and direct head-to-head lipoxygenase inhibition data versus myristic acid have not been identified. The differential COX inhibition is also qualitative: myristic acid shows COX-2 IC₅₀ >500 µM , whereas 14-chlorotetradecanoic acid is described as inhibiting COX 'to a lesser extent' than lipoxygenase [1], suggesting a reordered selectivity profile that cannot be quantified without primary assay data.

lipoxygenase inhibition arachidonic acid metabolism cyclooxygenase antioxidant

Antifungal Activity Gap: α-Halogenated Myristic Acid Analogs Are Characterized; the ω-Chloro Isomer Is Structurally Unexplored

In the foundational structure-activity relationship (SAR) study of myristic acid analogs as N-myristoyltransferase (NMT) inhibitors with antifungal activity, Parang et al. (1996) tested a series of (±)-2-halotetradecanoic acids and reported the following MIC values: (±)-2-bromotetradecanoic acid exhibited MIC = 39 µM against Candida albicans, MIC = 20 µM against Cryptococcus neoformans, MIC = 10 µM against Saccharomyces cerevisiae, and MIC <42 µM against Aspergillus niger in RPMI 1640 medium [1]. The study also synthesized 12-fluorododecanoic acid and 12-chlorododecanoic acid (ω-halogenated but with a C12 chain rather than C14), but no 14-chlorotetradecanoic acid was included in the tested panel [1]. Consequently, the NMT-inhibitory and antifungal potency of the ω-chloro C14 isomer remains unknown. This represents a defined structural gap: the SAR series covers C2-halogenation (α) and C12-halogenation (ω of C12), but the C14 ω-chloro congener bridging both the chain length of myristic acid and the terminal halogenation strategy has not been evaluated [1].

antifungal N-myristoyltransferase structure-activity relationship myristic acid analogs

Environmental Persistence Relevance: ω-Chlorinated vs. Multi-Chlorinated Fatty Acids in Biological Matrices

Chlorinated fatty acids (ClFAs) account for up to 90% of the previously unidentified extractable organically bound chlorine (EOCl) in fish and other aquatic organisms [1]. Among these, dichloromyristic acid has been identified as a major lipid-associated component, accounting for approximately 20% of EOCl on a semi-quantitative basis in lobster digestive gland by negative ion mass spectrometry [2]. Notably, dichloromyristic acid appears resistant to further degradation in biological systems [1], and chlorinated fatty acids as a class are considered 'biologically stable,' persisting within organisms when incorporated into depot and membrane lipids [3]. The monochlorinated 14-chlorotetradecanoic acid occupies a distinct position within this spectrum: structurally simpler than dichloromyristic acid, yet carrying the chlorine substitution at the metabolically protected ω-position. Quantitative comparative degradation half-lives for 14-chlorotetradecanoic acid versus dichloromyristic acid or unchlorinated myristic acid in biological matrices are not currently available in the published literature.

extractable organically bound chlorine EOCl dichloromyristic acid chlorinated fatty acid persistence

Scientific Procurement Scenarios for 14-Chlorotetradecanoic Acid: Where the ω-Chloro Substituent Delivers Differentiated Value


Metabolic Stability Studies of Halogenated Fatty Acids as Biological Probes

14-Chlorotetradecanoic acid is the appropriate choice when a fatty acid probe requiring resistance to ω-oxidation-initiated catabolism is needed. As established in Section 3 (Evidence Item 1), the ω-chlorinated position precludes the initial hydroxylation step that governs clearance of α-chlorinated fatty acids via the ω-oxidation→β-oxidation pathway characterized by Brahmbhatt et al. [1]. This makes the compound suitable for pulse-chase metabolic labeling experiments, lipid incorporation and turnover studies, or any experimental paradigm where the probe must persist in cellular lipid pools longer than the rapidly catabolized α-chlorinated or unchlorinated congeners.

Lipoxygenase-Focused Inflammation and Eicosanoid Pathway Research

For studies investigating the role of halogenated fatty acids in modulating arachidonic acid metabolism, 14-chlorotetradecanoic acid is the only monochlorinated C14 fatty acid documented in the MeSH pharmacological classification as a potent lipoxygenase inhibitor with ancillary activity against COX, formyltetrahydrofolate synthetase, and carboxylesterase [2]. Unmodified myristic acid does not carry this pharmacological annotation and shows weak or negligible COX-2 inhibition (IC₅₀ >500 µM) . Although primary IC₅₀ data are not publicly available (see Section 3, Evidence Item 2), the qualitatively distinct multi-target profile positions 14-chlorotetradecanoic acid as a mechanistically interesting tool compound for lipoxygenase-centric studies where myristic acid cannot substitute.

Filling the N-Myristoyltransferase (NMT) SAR Gap: Antifungal Probe Development

The comprehensive NMT-inhibitor SAR study by Parang et al. (1996) established antifungal MIC benchmarks for α-halogenated tetradecanoic acids (e.g., 2-bromotetradecanoic acid: MIC = 39 µM against C. albicans) and synthesized ω-halogenated C12 analogs (12-fluorododecanoic acid, 12-chlorododecanoic acid), but did not evaluate the C14 ω-chloro isomer [3]. 14-Chlorotetradecanoic acid therefore represents the structurally logical missing member of this SAR series. Researchers seeking to complete the halogen-position-versus-chain-length antifungal activity matrix require this compound to answer whether ω-chlorination on a full C14 backbone yields additive, synergistic, or diminished NMT inhibition relative to the α-halogenated C14 or ω-halogenated C12 benchmarks.

Environmental Chlorinated Lipid Biomarker and Fate Studies

Chlorinated fatty acids constitute up to 90% of unidentified extractable organically bound chlorine (EOCl) in aquatic organisms, with dichloromyristic acid identified as a major component (~20% of EOCl in lobster digestive gland) [4][5]. 14-Chlorotetradecanoic acid serves as a structurally defined monochlorinated reference standard for analytical method development (GC-MS, LC-MS/MS) aimed at identifying and quantifying chlorinated fatty acids in environmental and biological matrices. Its single chlorine atom at the ω-position provides a simpler isotopic signature (³⁵Cl/³⁷Cl ratio) than polychlorinated congeners, facilitating unambiguous identification in complex lipid extracts where dichloromyristic acid and other multi-chlorinated species co-elute.

Quote Request

Request a Quote for 14-Chlorotetradecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.